molecular formula C5H5FN2OS B12566651 3-Fluorothiophene-2-carbohydrazide CAS No. 258522-49-5

3-Fluorothiophene-2-carbohydrazide

Cat. No.: B12566651
CAS No.: 258522-49-5
M. Wt: 160.17 g/mol
InChI Key: MJOKCXMZHCITKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorothiophene-2-carbohydrazide is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields such as organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiophene-2-carbohydrazide typically involves the fluorination of thiophene derivatives. One common method is the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is used as a precursor. The product, methyl 3-fluorothiophene-2-carboxylate, is then saponified to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3). These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorothiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

3-Fluorothiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .

Comparison with Similar Compounds

    3-Fluorothiophene: A simpler fluorinated thiophene derivative.

    Thiophene-2-carbohydrazide: Lacks the fluorine atom but shares the carbohydrazide functional group.

    5-Bromothiophene-2-carbohydrazide: Contains a bromine atom instead of fluorine.

Uniqueness: 3-Fluorothiophene-2-carbohydrazide is unique due to the presence of both the fluorine atom and the carbohydrazide group. This combination imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to its non-fluorinated or differently substituted counterparts .

Properties

CAS No.

258522-49-5

Molecular Formula

C5H5FN2OS

Molecular Weight

160.17 g/mol

IUPAC Name

3-fluorothiophene-2-carbohydrazide

InChI

InChI=1S/C5H5FN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9)

InChI Key

MJOKCXMZHCITKO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.